8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate
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Overview
Description
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is a chemical compound with the molecular formula C11H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with comparable properties.
Quinoline: The basic structure from which these compounds are derived.
Uniqueness
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
856451-85-9 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2 |
InChI Key |
NJEPURPXIYZMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O |
Origin of Product |
United States |
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